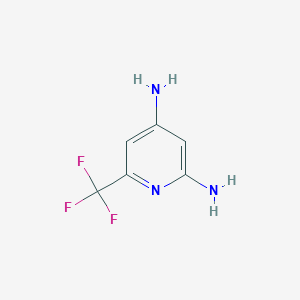
Benzyl (azepan-3-ylmethyl)carbamate
Overview
Description
Benzyl (azepan-3-ylmethyl)carbamate is a chemical compound with the molecular formula C15H22N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Benzyl (azepan-3-ylmethyl)carbamate consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis
Carbamates, such as Benzyl (azepan-3-ylmethyl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
The molecular weight of Benzyl (azepan-3-ylmethyl)carbamate is 262.35 g/mol . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Benzyl (azepan-3-ylmethyl)carbamate is utilized in organic synthesis as a building block for the creation of various pharmaceutical compounds. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used to synthesize molecules with potential activity against neurological disorders due to its azepane moiety, which is a common feature in many neurological agents .
High-Energy Density Materials (HEDMs)
Research has shown that Benzyl (azepan-3-ylmethyl)carbamate can be involved in the synthesis of caged compounds like aza- and oxaazaisowurtzitanes, which are precursors to HEDMs . These materials are of interest for their potential applications in defense and aerospace industries due to their ability to release a large amount of energy upon decomposition.
Isotope Labeling in Biochemistry
In biochemistry, isotopically labeled compounds are crucial for tracing metabolic pathways and understanding biochemical processes. Benzyl (azepan-3-ylmethyl)carbamate can be used in the synthesis of 13C-labeled compounds, which are valuable tools for metabolic studies and diagnostic imaging .
Catalytic Processes
The compound has been studied for its role in catalytic processes, particularly in the context of carbonylation reactions. These reactions are important for the synthesis of esters and amides, which are fundamental in the production of polymers and other industrial chemicals .
Environmental Science
In environmental science, Benzyl (azepan-3-ylmethyl)carbamate could be explored for its potential use in capturing and utilizing carbon dioxide. The compound’s reactivity with CO2 might be harnessed to develop new methods for CO2 sequestration and reduction, contributing to efforts in combating climate change .
Analytical Chemistry
In analytical chemistry, protecting groups like carbamates are essential for the analysis of complex molecules. Benzyl (azepan-3-ylmethyl)carbamate can serve as a protecting group for amines, allowing for the selective modification and analysis of these compounds in various analytical techniques .
properties
IUPAC Name |
benzyl N-(azepan-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(19-12-13-6-2-1-3-7-13)17-11-14-8-4-5-9-16-10-14/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKHHBJBFHHQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (azepan-3-ylmethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



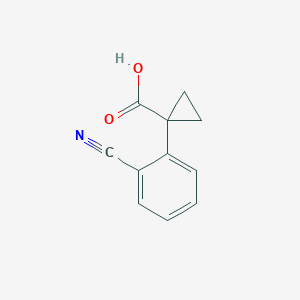


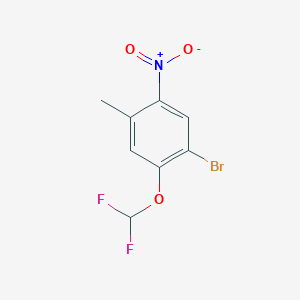


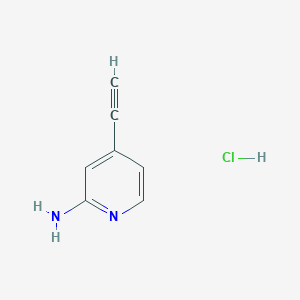

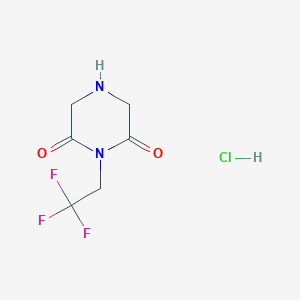
![2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B1459757.png)
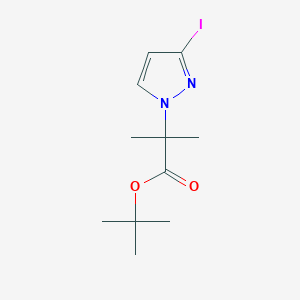
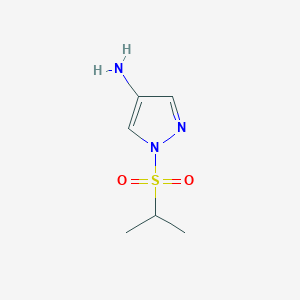
![5-Methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B1459760.png)
